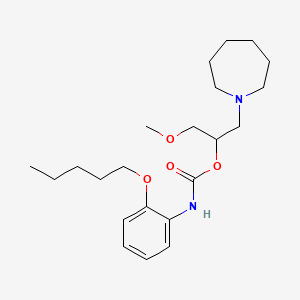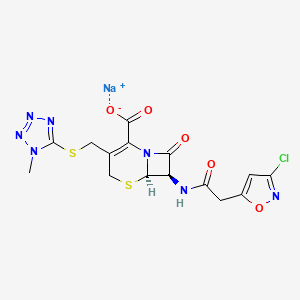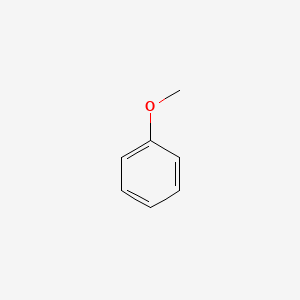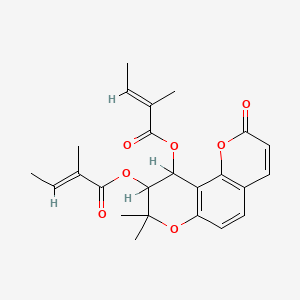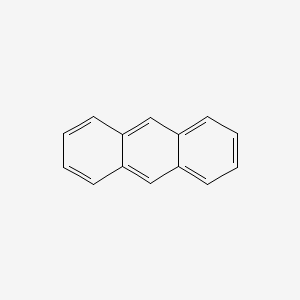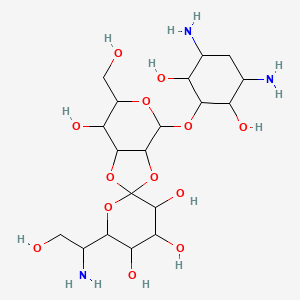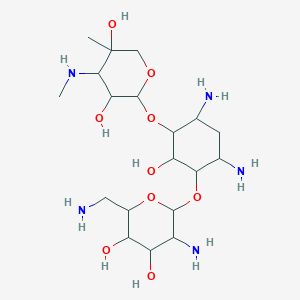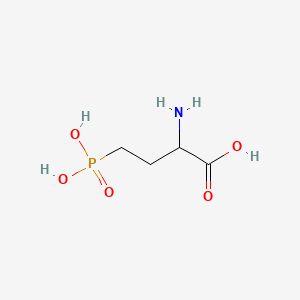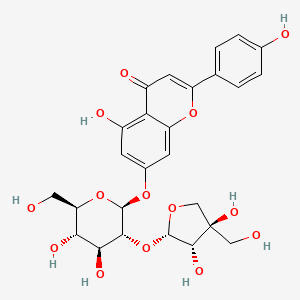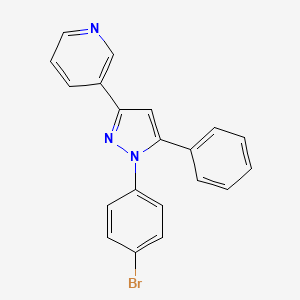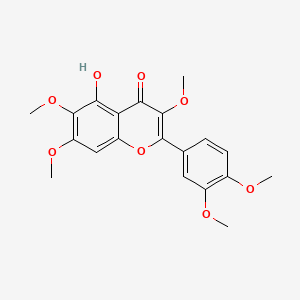
Artemetin
Übersicht
Beschreibung
Artemitin ist eine Flavonol-Verbindung, die in verschiedenen Pflanzen vorkommt, darunter Laggera pterodonta (DC.) Benth. Es ist bekannt für seine antioxidativen, entzündungshemmenden und antiviralen Eigenschaften . Diese Verbindung hat aufgrund ihrer vielfältigen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen in der wissenschaftlichen Forschung große Aufmerksamkeit erlangt.
Wissenschaftliche Forschungsanwendungen
Artemitin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavonol chemistry and reactions.
Biology: Investigated for its antioxidative and anti-inflammatory effects on biological systems.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Wirkmechanismus
Artemitin exerts its effects through various molecular mechanisms:
Antioxidative Action: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Action: Inhibits inflammatory pathways, including the NF-κB pathway.
Antiviral Action: Interferes with viral replication and modulates immune responses.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Artemetin has been found to interact with various enzymes, proteins, and other biomolecules. It has anti-malarial, anti-oxidant, anti-apoptotic, anti-microbial, anti-tumoral, antiatherosclerotic, anti-inflammatory, hypotensive, and hepatoprotective effects . The biological role of this compound on lipid oxidation, cytokine production, lipoxygenase, and estrogen-like effects was also investigated .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it suppressed TNF-α and IL-1β production . It also inhibited the growth of U937 macrophages . Furthermore, it has been found to alter lamin conformation in living HeLa cells with an effect on cytoskeleton disassembly and on the disorganization of the F-actin filaments .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. Both this compound and its more permeable semisynthetic analog, 8-prenyl-artemetin, directly interact with lamins A and B . These interactions lead to changes in lamin conformation, affecting cytoskeleton disassembly and the organization of F-actin filaments .
Temporal Effects in Laboratory Settings
It has been reported that this compound and its analogs can alter lamin conformation in living HeLa cells, affecting cytoskeleton disassembly and the organization of F-actin filaments .
Metabolic Pathways
It is known that this compound has a wide range of bioactivities, suggesting that it may interact with various enzymes and cofactors .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Artemitin kann durch verschiedene chemische Wege synthetisiert werden. Ein gängiges Verfahren beinhaltet die Extraktion aus Pflanzen wie Laggera pterodonta. Der Extraktionsprozess umfasst typischerweise die Lösungsmittelextraktion, gefolgt von Reinigungsschritten wie Chromatographie .
Industrielle Produktionsmethoden
Die industrielle Produktion von Artemitin beinhaltet die großtechnische Extraktion aus pflanzlichen Quellen. Das Verfahren umfasst die Ernte des Pflanzenmaterials, das Trocknen und die anschließende Verwendung von Lösungsmitteln wie Ethanol oder Methanol zur Extraktion. Der Rohextrakt wird dann mit Techniken wie Säulenchromatographie gereinigt, um Artemitin zu isolieren .
Chemische Reaktionsanalyse
Reaktionstypen
Artemitin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Artemitin kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können Artemitin in seine reduzierten Formen umwandeln.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Artemitin-Molekül einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden verwendet.
Hauptprodukte, die gebildet werden
Wissenschaftliche Forschungsanwendungen
Artemitin hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Modellverbindung zur Untersuchung der Flavonol-Chemie und -Reaktionen verwendet.
Biologie: Untersucht wegen seiner antioxidativen und entzündungshemmenden Wirkungen auf biologische Systeme.
Medizin: Erforscht wegen seiner potenziellen therapeutischen Wirkungen, darunter antivirale und krebshemmende Eigenschaften.
Industrie: Wird bei der Entwicklung von Arzneimitteln und Nutrazeutika auf Basis natürlicher Produkte eingesetzt
Wirkmechanismus
Artemitin übt seine Wirkungen über verschiedene molekulare Mechanismen aus:
Antioxidative Wirkung: Fängt freie Radikale ab und reduziert oxidativen Stress.
Entzündungshemmende Wirkung: Hemmt entzündungsfördernde Signalwege, darunter den NF-κB-Signalweg.
Antivirale Wirkung: Beeinträchtigt die Virusreplikation und moduliert Immunreaktionen.
Analyse Chemischer Reaktionen
Types of Reactions
Artemitin undergoes several types of chemical reactions, including:
Oxidation: Artemitin can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert artemitin into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the artemitin molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed.
Major Products Formed
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Artemisinin: Eine weitere Verbindung, die aus Artemisia annua gewonnen wird und für ihre antimalariellen Eigenschaften bekannt ist.
Quercetin: Ein Flavonol mit ähnlichen antioxidativen und entzündungshemmenden Eigenschaften.
Kaempferol: Ein weiteres Flavonol mit vergleichbaren biologischen Aktivitäten.
Einzigartigkeit von Artemitin
Artemitin zeichnet sich durch seine einzigartige Kombination aus antioxidativen, entzündungshemmenden und antiviralen Eigenschaften aus. Seine vielfältigen biologischen Aktivitäten machen es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und therapeutische Anwendungen .
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7-trimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O8/c1-23-11-7-6-10(8-12(11)24-2)18-20(27-5)17(22)15-13(28-18)9-14(25-3)19(26-4)16(15)21/h6-9,21H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGYMJVFEJNCKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197325 | |
| Record name | Artemetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479-90-3 | |
| Record name | Artemetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Artemetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Artemetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7-trimethoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARTEMETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73KMT7R64H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Artemetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


